tert-butyl N-[(1r,3r)-3-(sulfanylmethyl)cyclobutyl]carbamate
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Overview
Description
tert-butyl N-[(1r,3r)-3-(sulfanylmethyl)cyclobutyl]carbamate is a chemical compound with a unique structure that includes a tert-butyl carbamate group and a cyclobutyl ring substituted with a sulfanylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1r,3r)-3-(sulfanylmethyl)cyclobutyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclobutyl derivative. One common method is the reaction of tert-butyl carbamate with (1r,3r)-3-(sulfanylmethyl)cyclobutanol under suitable conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[(1r,3r)-3-(sulfanylmethyl)cyclobutyl]carbamate can undergo various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The sulfanylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Substituted cyclobutyl derivatives.
Scientific Research Applications
tert-butyl N-[(1r,3r)-3-(sulfanylmethyl)cyclobutyl]carbamate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Biological Studies: Studied for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1r,3r)-3-(sulfanylmethyl)cyclobutyl]carbamate involves its interaction with specific molecular targets. The sulfanylmethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The carbamate group may also interact with biological molecules, influencing their function .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-[(1r,3r)-3-(butylsulfamoyl)cyclobutyl]carbamate
- tert-butyl N-[(1r,3r)-3-(methylsulfamoyl)cyclobutyl]carbamate
Uniqueness
tert-butyl N-[(1r,3r)-3-(sulfanylmethyl)cyclobutyl]carbamate is unique due to its specific substitution pattern on the cyclobutyl ring and the presence of the sulfanylmethyl group. This structural feature imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .
Properties
CAS No. |
2742623-43-2 |
---|---|
Molecular Formula |
C10H19NO2S |
Molecular Weight |
217.3 |
Purity |
95 |
Origin of Product |
United States |
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